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Compound of Interest

Compound Name: Spirendolol

Cat. No.: B1675235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core identification parameters,

analytical methodologies, and cellular mechanisms of action related to Spirendolol, a beta-

adrenergic receptor antagonist. This document is intended to serve as a comprehensive

resource for professionals engaged in the research and development of cardiovascular drugs.

Core Identification Parameters
Spirendolol is chemically identified as 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-

indene-2,1'-cyclohexane]-1-one. For unambiguous identification in research and regulatory

contexts, the following identifiers are critical.

Identifier Value Source

InChIKey
YLBMSIZZTJEEIO-

UHFFFAOYSA-N

--INVALID-LINK--, --INVALID-

LINK--

CAS Number 65429-87-0
--INVALID-LINK--, --INVALID-

LINK--

Molecular Formula C21H31NO3 --INVALID-LINK--

Molar Mass 345.483 g·mol−1 --INVALID-LINK--
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Quantitative Pharmacological Data
Precise quantitative data for the binding affinity of Spirendolol to beta-adrenergic receptors is

not readily available in the public domain literature. However, to provide a relevant quantitative

context, the following table summarizes the binding and functional parameters for Pindolol, a

structurally and functionally similar non-selective beta-blocker with intrinsic sympathomimetic

activity (ISA). This data is representative of the expected pharmacological profile.

Parameter Receptor Subtype Value Description

pA2 β1-adrenoceptor 8.3
A measure of the

antagonist's potency.

IC50 T4-5'-deiodination 6.7 mM

Concentration causing

50% inhibition of T3

production in rat liver

homogenates.

Intrinsic Activity β-adrenoceptor Partial Agonist

Possesses intrinsic

sympathomimetic

activity (ISA).

Note: The pA2 and IC50 values are for Pindolol and are provided as a reference due to the lack

of specific data for Spirendolol.

Experimental Protocols
Protocol for Determination of Receptor Binding Affinity
(Radioligand Displacement Assay)
This protocol describes a competitive radioligand binding assay to determine the binding affinity

(Ki) of Spirendolol for β1 and β2-adrenergic receptors.

Materials:

Cell membranes expressing human β1 or β2-adrenergic receptors.

Radioligand: [³H]-CGP 12177 (a hydrophilic β-antagonist).
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Non-specific binding control: Propranolol (10 µM).

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Spirendolol stock solution (in DMSO).

96-well microplates.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of Spirendolol in binding buffer.

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CGP 12177 (at a final

concentration near its Kd), and 50 µL of the Spirendolol dilution.

For total binding wells, add 50 µL of binding buffer instead of Spirendolol.

For non-specific binding wells, add 50 µL of Propranolol (10 µM) instead of Spirendolol.

Add 50 µL of the cell membrane preparation to each well.

Incubate the plate at 37°C for 60 minutes with gentle agitation.

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold binding buffer.

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a

scintillation counter.

Calculate the specific binding at each Spirendolol concentration (Total binding - Non-

specific binding).

Determine the IC50 value by non-linear regression analysis of the competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Quantification of Spirendolol in Human
Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the sensitive and specific quantification of Spirendolol in human plasma.

Materials:

LC-MS/MS system (e.g., Triple Quadrupole).

C18 analytical column.

Spirendolol analytical standard.

Internal Standard (IS), e.g., Propranolol-d7.

Human plasma (drug-free).

Acetonitrile (ACN) and Formic Acid.

Procedure:

Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add 20 µL of IS working solution.

Add 300 µL of ACN to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a new tube for analysis.

LC Conditions:
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in ACN.

Flow Rate: 0.4 mL/min.

Gradient: Start with 95% A, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min,

and return to initial conditions.

Injection Volume: 5 µL.

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

Ionization Mode: Positive Electrospray Ionization (ESI+).

MRM Transitions:

Spirendolol: Precursor ion (e.g., m/z 346.2) → Product ion (e.g., m/z 116.1).

IS (Propranolol-d7): Precursor ion → Product ion.

Optimize collision energy and other source parameters for maximum signal intensity.

Quantification:

Prepare a calibration curve by spiking known concentrations of Spirendolol into drug-free

plasma.

Analyze calibration standards, quality control samples, and unknown samples.

Calculate the concentration of Spirendolol in the unknown samples based on the peak

area ratio of the analyte to the IS.

Signaling Pathways and Experimental Workflows
Dual Signaling Effects of Spirendolol at the β-
Adrenergic Receptor
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Spirendolol, as a beta-blocker, primarily functions by antagonizing the binding of endogenous

catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors. This

canonical pathway involves the inhibition of Gs protein activation, leading to a decrease in

adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

However, emerging evidence suggests that some beta-blockers can also engage in biased

signaling, potentially activating G-protein independent pathways, such as the mitogen-activated

protein kinase (MAPK) cascade. The following diagram illustrates this dual signaling potential.
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Caption: Dual signaling of Spirendolol at the β-adrenergic receptor.
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Experimental Workflow for Spirendolol Identification and
Quantification
The following diagram outlines a typical workflow for the identification and quantification of

Spirendolol in a research or clinical setting, starting from sample collection to final data

analysis.

Biological Sample Collection
(e.g., Plasma, Urine)

Sample Preparation
(Protein Precipitation, SPE)

LC-MS/MS Analysis
(MRM Mode)

Qualitative Identification
(Retention Time & Ion Ratio)

Quantitative Analysis
(Calibration Curve)

Confirmed

Data Reporting
(Concentration, Pharmacokinetics)

Final Report
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To cite this document: BenchChem. [Spirendolol: A Technical Guide to Identification and
Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675235#inchi-key-and-cas-number-for-spirendolol-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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